molecular formula C5H10O2 B3048630 3-Methoxybutan-2-one CAS No. 17742-05-1

3-Methoxybutan-2-one

Cat. No. B3048630
CAS RN: 17742-05-1
M. Wt: 102.13 g/mol
InChI Key: DLPGPGQJLPODMY-UHFFFAOYSA-N
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Description

3-Methoxybutan-2-one (MO) is a renewable oxygenated solvent . It has been successfully evaluated as a bio-based solvent . It has the potential ability to substitute carcinogenic halogenated solvents in some applications .


Synthesis Analysis

The synthesis of 3-Methoxybutan-2-one involves the methylation of acetoin with dimethyl carbonate . This is performed in a sustainable one-step process, with improved process mass intensity (PMI) and atom economy compared to previously published methods .


Molecular Structure Analysis

The molecular formula of 3-Methoxybutan-2-one is C5H10O2 .


Chemical Reactions Analysis

3-Methoxybutan-2-one has been successfully used as a solvent in a Friedel–Crafts acylation (79% yield compared to 77% in dichloromethane) and for N-alkylations .

Scientific Research Applications

Bio-Based Solvent Alternative

3-Methoxybutan-2-one (MO) has been explored as a sustainable bio-based alternative to chlorinated solvents. A study demonstrated its potential in replacing carcinogenic halogenated solvents in various applications. This includes its use as a solvent in Friedel–Crafts acylation and N-alkylations, showing promising results in terms of yield and environmental friendliness (Jin et al., 2021).

C-H Activation Studies

The regioselectivity of C-H activation of certain alcohols, including 1-methoxybutane, by an iridium(III) phenanthroline complex was investigated, revealing selective gamma activation. This study is significant in understanding the mechanism of remote C-H activation, a crucial aspect in organic synthesis (Corea & Gronert, 2020).

Ionic-Liquid Diffraction Patterns

Research involving 4-methoxybutan-1-ammonium nitrate (4-MeOBAN) assessed the performance of molecular dynamics in predicting X-ray diffraction patterns of this and other ionic liquids. This study is vital for understanding the morphology of ionic liquids, which are important in various chemical processes (Campetella et al., 2015).

Corrosion Inhibition

Investigations into Schiff bases containing 2-hydroxybutan-2-ylimino)methyl-6-methoxyphenol and related compounds have revealed their potential as corrosion inhibitors. This is particularly relevant for the protection of metals in acidic environments, highlighting the importance of organic compounds in material science (Saha & Banerjee, 2018).

Molecular Docking Studies

Vibrational spectroscopy and molecular docking studies on compounds like 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate have been conducted. These studies are crucial for understanding the interaction of such compounds with biological targets, potentially leading to the development of new pharmaceuticals (Rizwana et al., 2020).

Radiopharmaceutical Applications

The application of ultrasound irradiation in the reconstitution of radiopharmaceutical kits, including those containing 2-methoxy isobutyl isonitrile, has been studied. This advancement is significant in nuclear medicine, where efficient and rapid preparation of radiopharmaceuticals is crucial (Saadati & Ahmadi, 2016).

Future Directions

The future directions of 3-Methoxybutan-2-one research could involve further exploring its potential as a sustainable bio-based alternative to chlorinated solvents . Its potential ability to substitute carcinogenic halogenated solvents in some applications makes it a promising area of study .

properties

IUPAC Name

3-methoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(6)5(2)7-3/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPGPGQJLPODMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500533
Record name 3-Methoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybutan-2-one

CAS RN

17742-05-1
Record name 3-Methoxybutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybutan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
S Jin, FP Byrne, JH Clark, CR McElroy, A Quinn… - RSC …, 2021 - pubs.rsc.org
… The crude reaction mixture was filtered and gently rectified by a Vigreux distillation column to give 3-methoxybutan-2-one (MO) as a colourless liquid (85% isolated yield, 99% purity by …
Number of citations: 2 pubs.rsc.org
CM Yook, HS Eum, HJ Ha, KY Kang… - Bulletin of the Korean …, 2011 - bioorg.org
… The same reaction under reflux without isolation of the acetal gave the ring-opening products in 64% yield which was identified as 4-amino-3-methoxybutan-2-one (2Ca) and 3-amino-4-…
Number of citations: 10 www.bioorg.org
VL Heasley, SL Elliott, PE Erdman… - Journal of the …, 1991 - pubs.rsc.org
The chlorination of a series of α,β-unsaturated ketones and esters by Cl2 in CH3OH, with and without acid scavengers such as N-chlorosuccinimide (NCS), pyridine and 2,6-lutidine, is …
Number of citations: 11 pubs.rsc.org
M Melchiorre, PHM Budzelaar, ME Cucciolito… - Green …, 2023 - pubs.rsc.org
… 3-Methoxybutan-2-one (MO) has been used instead of chlorinated solvents. γ-Valerolactone (GVL) is a polar aprotic solvent effective in supporting cross-coupling reactions 14–20 and …
Number of citations: 1 pubs.rsc.org
W Adam, L Hadjiarapoglou, K Peters… - Journal of the American …, 1993 - ACS Publications
Low-temperature oxidation of the four possible regioisomeric methoxy-substituted benzofurans 1 by dimethyldioxirane afforded the rather labile epoxides 2, which are in equilibrium …
Number of citations: 55 pubs.acs.org
CBW Stark, S Pierau, R Wartchow… - … –A European Journal, 2000 - Wiley Online Library
… The mixture was then cooled to ¿788C and 3-chloro-3-methoxybutan-2one (2 g, 14.6 mmol) … ) to yield crude 3-chloro-3-methoxybutan-2-one, which was used without further purification. …
VL Heasley, TJ Louie, DK Luttrull… - The Journal of …, 1988 - ACS Publications
… 4-Bromo-3-methoxybutan-2-one. Attempts at isolationof this compound by preparative GC or by distillation … Mass spectrum of 4-bromo-3-methoxybutan-2-one, m/e (relative intensity): M - …
Number of citations: 51 pubs.acs.org
D Wang, X Li, G Gong, Y Lu, Z Guo… - Expert Opinion on …, 2023 - Taylor & Francis
… Among these compounds, compound 8 (Example 25) with (S)-3-methoxybutan-2-one was discovered as a representative compound. As clearly demonstrated, 8 induced robust tumor …
Number of citations: 4 www.tandfonline.com
C Earnshaw, CJ Wallis, S Warren - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… 4 ~ solution in hexane) and diisopropylamine (0.8 ml) in THF], and 3-methoxybutan-2one (650 mg) at -78 "C gave, after the usual work-up followed by column chromatography (EtOAc), …
Number of citations: 85 pubs.rsc.org
W Adam, L Hadjiarapoglou, T Mosandl… - Journal of the …, 1991 - ACS Publications
The synthesis of the first benzofuran epoxide 3a was achieved by epoxidation of the benzofuran la with dimethyldioxirane and alternatively by deoxygenation of the benzofuran …
Number of citations: 53 pubs.acs.org

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